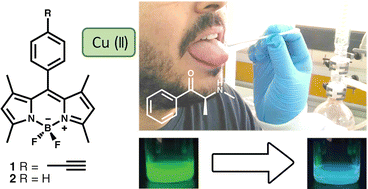Colorimetric and fluorescent detection of synthetic cathinones in oral fluid with meso-aryl BODIPYs and Cu(ii)†
RSC Advances Pub Date: 2022-10-20 DOI: 10.1039/D2RA05188E
Abstract
Synthetic cathinones are a class of new psychoactive substances whose consumption has increased a lot and is widespread throughout the world. Thus, there is currently a need for rapid and simple detection of these drugs. In particular, detection of synthetic cathinones in oral fluid in drivers can be of great importance in preventing traffic accidents. Herein, we report two probes, based on BODIPY derivatives combined with Cu(II), which are able to detect these drugs both in water and in oral fluid, by changes in color and fluorescence. The determined limits of detection for ephedrone (as a model drug) are lower than the usual concentrations in saliva after intake of this type of drug. The sensing mechanism seems to be related to the cathinone induced reduction of Cu(II) to Cu(I) with concomitants changes in the BODIPY structure.

Recommended Literature
- [1] Heterogeneous catalytic and chemical looping routes to N2 activation: general discussion
- [2] A clean and sustainable route towards the design and fabrication of biodegradable foams by means of supercritical CO2/ethyl lactate solid-state foaming
- [3] Macrophage-mediated delivery of light activated nitric oxide prodrugs with spatial, temporal and concentration control†
- [4] Nucleation of charged droplets; an ion-atmosphere model
- [5] Notices to correspondents
- [6] Development of ergosterol peroxide probes for cellular localisation studies†
- [7] Large perpendicular magnetic anisotropy of transition metal dimers driven by polarization switching of a two-dimensional ferroelectric In2Se3 substrate†
- [8] Chemical doping of graphene
- [9] Mn3O4/nitrogen-doped porous carbon fiber hybrids involving multiple covalent interactions and open voids as flexible anodes for lithium-ion batteries†
- [10] Introducing structural flexibility into porphyrin–DNA zipper arrays†










